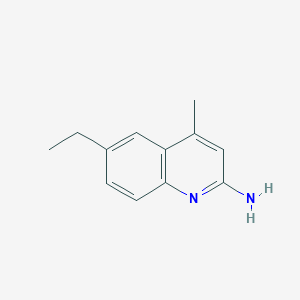

6-Ethyl-4-methylquinolin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

92412-83-4 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-ethyl-4-methylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

XSZZEHFNQBBMHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 4 Methylquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 6-Ethyl-4-methylquinolin-2-amine is expected to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic ring system and the attached functional groups.

Amine Protons (-NH₂): The two protons of the primary amine group attached to C2 would typically appear as a broad singlet. Its chemical shift can vary significantly depending on solvent, concentration, and temperature but is generally expected in the range of δ 4.5-5.5 ppm.

Aromatic Protons: The quinoline (B57606) ring contains three aromatic protons at positions 3, 5, and 7. The proton at C3 is expected to appear as a singlet around δ 6.5 ppm rsc.org. The protons at C5 and C7 would show signals in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the electron-donating amine and alkyl groups.

Ethyl Group Protons (-CH₂CH₃): The ethyl group at C6 gives rise to two distinct signals. The methylene (B1212753) protons (-CH₂) are expected to appear as a quartet around δ 2.7-2.9 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group would appear as a triplet around δ 1.2-1.4 ppm.

Methyl Group Protons (-CH₃): The methyl group at C4 is in a unique environment and would produce a sharp singlet, anticipated around δ 2.4-2.6 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -NH₂ (C2) | 4.5 - 5.5 | Broad Singlet |

| H-3 | ~6.5 | Singlet |

| H-5 | 7.2 - 7.8 | Doublet |

| H-7 | 7.2 - 7.8 | Doublet |

| -CH₂- (Ethyl) | 2.7 - 2.9 | Quartet |

| -CH₃ (C4) | 2.4 - 2.6 | Singlet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Complemented by DEPT experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be assigned.

The quinoline ring itself has nine carbon atoms. The C2 carbon, bonded to the amine group, is expected to be significantly shifted downfield to approximately δ 158-160 ppm. rsc.org The other aromatic carbons would appear in the typical range of δ 110-150 ppm. The carbons of the alkyl substituents would be found in the upfield region of the spectrum. wisc.edudocbrown.info

A DEPT-135 experiment would be particularly useful, showing positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C4, C6, C8a, and C4a) would be absent in a DEPT-135 spectrum but present in the standard ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C2 | 158 - 160 | No Signal (Quaternary) |

| C3 | 104 - 108 | Positive (CH) |

| C4 | 148 - 150 | No Signal (Quaternary) |

| C4a | 146 - 148 | No Signal (Quaternary) |

| C5 | 124 - 128 | Positive (CH) |

| C6 | 136 - 138 | No Signal (Quaternary) |

| C7 | 129 - 132 | Positive (CH) |

| C8 | 120 - 124 | Positive (CH) |

| C8a | 145 - 147 | No Signal (Quaternary) |

| -CH₃ (C4) | 18 - 22 | Positive (CH₃) |

| -CH₂- (Ethyl) | 28 - 32 | Negative (CH₂) |

2D NMR experiments are crucial for unambiguously assigning the complex spectra and confirming the molecular structure by revealing through-bond connectivities. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, a key COSY cross-peak would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. researchgate.net It would also reveal couplings between adjacent aromatic protons, such as H-7 and H-8, if present.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). science.gov This allows for the direct assignment of protonated carbons. For example, the singlet at δ ~2.5 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at δ ~20 ppm in the ¹³C spectrum, confirming this pair as the C4-methyl group. Similarly, all other CH, CH₂, and CH₃ groups would be unequivocally assigned.

HMBC (Heteronuclear Multiple-Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for connecting the different fragments of the molecule. youtube.com Key expected HMBC correlations for confirming the structure include:

Protons of the C4-methyl group showing a correlation to C3, C4, and C4a.

Methylene protons of the C6-ethyl group correlating to the aromatic carbons C5, C6, and C7.

The H-3 proton showing correlations to C2, C4, and C4a, confirming its position on the heterocyclic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to specific molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands identifying its key structural components. mdpi.comresearchgate.net

Amine Group (N-H): The primary amine would show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Alkyl Moieties (C-H): Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). C-H bending vibrations for these groups are found in the 1375-1465 cm⁻¹ region.

Quinoline Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (around 3030-3080 cm⁻¹). The characteristic C=C and C=N ring stretching vibrations of the quinoline skeleton would produce a series of sharp bands in the 1400-1620 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 750-900 cm⁻¹ range can provide information about the substitution pattern on the aromatic ring.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| C-H Stretch (aromatic) | Quinoline Ring | 3030 - 3080 |

| C-H Stretch (aliphatic) | Ethyl & Methyl Groups | 2850 - 2970 |

| C=N / C=C Stretch | Quinoline Ring | 1400 - 1620 |

| N-H Bend | Primary Amine | 1600 - 1650 |

| C-H Bend (aliphatic) | Ethyl & Methyl Groups | 1375 - 1465 |

Raman spectroscopy provides vibrational data that is complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. Therefore, symmetric vibrations and those involving non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing:

Quinoline Ring Vibrations: The symmetric "breathing" modes of the aromatic quinoline ring, which are often weak in the FT-IR spectrum, typically give rise to strong, sharp bands in the Raman spectrum. These are expected in the 1000-1600 cm⁻¹ region. scielo.org.mx

C-C and C-N Framework: Skeletal vibrations of the carbon-carbon and carbon-nitrogen bonds would also be prominent.

Alkyl Group Vibrations: Symmetric C-H stretching and bending modes of the ethyl and methyl groups would also be visible.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C12H14N2, the expected exact molecular weight would be a primary confirmation point.

Electron ionization (EI) mass spectrometry would likely be employed to induce fragmentation. The resulting mass spectrum would display a molecular ion peak (M+) corresponding to the intact molecule. The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways for this compound would be anticipated to involve the cleavage of the ethyl and methyl groups.

A characteristic fragmentation pattern would likely involve the loss of a methyl radical (•CH3) from the molecular ion, leading to a significant fragment ion peak. Another prominent fragmentation pathway would be the benzylic cleavage leading to the loss of an ethyl radical (•C2H5), which would also result in a stable carbocation. The quinoline ring itself is relatively stable, but further fragmentation could occur under higher energy conditions.

Expected Fragmentation Data:

| Fragment Ion | Proposed Structure/Loss | m/z (Expected) |

| [M]+ | Molecular Ion | 186 |

| [M-15]+ | Loss of •CH3 | 171 |

| [M-29]+ | Loss of •C2H5 | 157 |

This table represents a hypothetical fragmentation pattern based on the structure of this compound and general principles of mass spectrometry. Actual experimental data may vary.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

The presence of the amine group (-NH2) at the 2-position of the quinoline ring introduces the potential for hydrogen bonding. It is expected that the amine protons would act as hydrogen bond donors, while the nitrogen atom of the quinoline ring and the amine nitrogen itself could act as hydrogen bond acceptors. These interactions would likely play a significant role in the formation of a stable, three-dimensional crystal lattice.

Furthermore, the planar quinoline ring system suggests the possibility of π-π stacking interactions between adjacent molecules. The ethyl and methyl substituents would influence the steric environment and could affect the efficiency of this stacking. The precise dihedral angles between the planes of stacked rings would be a key piece of data obtained from X-ray diffraction.

Crystallographic Data Summary (Hypothetical):

| Parameter | Expected Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| Hydrogen Bonding | N-H···N interactions expected |

| π-π Stacking | Interplanar distance of ~3.4-3.8 Å expected |

This table outlines the anticipated crystallographic parameters for this compound based on the analysis of similar heterocyclic compounds. These values would require experimental verification through single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 6 Ethyl 4 Methylquinolin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in studying molecular systems. scirp.org It is frequently employed to determine the electronic properties and predict the reactivity of organic molecules. A functional like B3LYP combined with a Pople-style basis set such as 6-31G(d,p) or 6-31++G(d,p) is commonly used for robust calculations on quinoline (B57606) derivatives. scirp.orgnih.govresearchgate.net

The essential first step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, resulting in its most stable three-dimensional structure. For 6-Ethyl-4-methylquinolin-2-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its ground state conformation. This optimized structure serves as the foundation for all subsequent property calculations, including electronic and spectroscopic analyses. Conformational analysis, particularly of the flexible ethyl group, identifies the most stable rotamer, which is crucial for accurate modeling.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap implies that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring system and the exocyclic amine group, which are the primary sites for donating electrons in a reaction. The LUMO is typically spread across the π-conjugated system of the quinoline core, representing the regions most likely to accept electrons. youtube.com Studies on analogous quinoline derivatives provide insight into the expected energy values. nih.govespublisher.com

| Property | Value (eV) | Reference Compound |

| EHOMO | -5.5 to -6.5 | Quinoline Derivatives nih.govmaterialsciencejournal.org |

| ELUMO | -1.0 to -2.0 | Quinoline Derivatives nih.govmaterialsciencejournal.org |

| Energy Gap (ΔE) | 3.5 to 4.5 | Quinoline Derivatives nih.govresearchgate.net |

This table presents representative data from studies on similar quinoline derivatives to illustrate the expected range for this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that reveals the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to its reactivity towards charged reactants. uni-muenchen.deresearchgate.netchemrxiv.org The map uses a color spectrum to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these sites are expected around the nitrogen atom of the quinoline ring and the nitrogen of the 2-amine group.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are often found around the hydrogen atoms of the amine group.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, intuitive prediction of where the molecule is most likely to interact with other polar molecules or ions. researchgate.net

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that predict a molecule's reactivity. nih.gov

Global Descriptors are calculated from HOMO and LUMO energies and describe the molecule's reactivity as a whole. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index indicates a stronger electrophile.

Local Descriptors , such as Fukui functions, identify the reactivity of specific atomic sites within the molecule. nih.gov These functions pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack, offering a more detailed view of intramolecular selectivity. researchgate.net

| Parameter | Definition | Expected Significance for this compound |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates high kinetic stability due to the aromatic system. |

| Chemical Softness (S) | S = 1 / η | Moderate softness suggests potential for reactivity under certain conditions. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Expected to be moderate, classifying the molecule as a nucleophile due to the amine group. nih.gov |

| Fukui Functions (fk+, fk-) | Measures the change in electron density at atom k. | Identifies the N-atoms as likely sites for electrophilic attack and specific carbon atoms in the ring as sites for nucleophilic attack. nih.govresearchgate.net |

This table outlines key reactivity descriptors and their general significance based on studies of related compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. nih.gov Its primary application is the prediction of electronic absorption spectra, such as UV-Visible spectra. espublisher.com By calculating the energy required to promote an electron from a lower-energy orbital to a higher-energy one (an electronic transition), TD-DFT can predict the wavelength of maximum absorption (λmax). nih.gov For this compound, TD-DFT calculations would likely predict transitions corresponding to π → π* excitations within the conjugated quinoline ring system, which are typically observed in the UV region of the spectrum. espublisher.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Biological Systems

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a large molecule, typically a protein or enzyme. nih.gov This technique is crucial in drug discovery for predicting binding affinity and identifying key interactions that stabilize the ligand-protein complex. nih.gov

The simulation places the ligand in various orientations within the protein's binding pocket and calculates a "docking score," which estimates the binding free energy (in kcal/mol). A more negative score indicates a stronger, more favorable binding interaction. nih.gov The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target. nih.gov Given that quinoline derivatives are known inhibitors of various enzymes like kinases and bacterial proteins, docking studies could reveal the potential of this compound as a therapeutic agent by identifying its most likely biological targets and inhibition mechanisms. nih.govnih.govnih.gov

| Protein Target (Example) | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase (e.g., VEGFR-2) | -6.0 to -8.0 | Asp, Glu, Leu, Val | H-Bond, Hydrophobic |

| Bacterial Enzyme (e.g., DNA Gyrase) | -5.5 to -7.5 | Asp, Ser, Arg, Gly | H-Bond, Electrostatic |

This table provides a hypothetical example of molecular docking results for this compound against common protein targets for this class of compounds, based on findings for similar molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in elucidating the key molecular features that govern their therapeutic effects, thereby guiding the design of new, more potent derivatives. These models are built upon the principle that the biological activity of a substance is a function of its molecular structure and physicochemical properties.

Research into the QSAR of quinoline derivatives has highlighted the importance of various molecular descriptors in predicting their biological activity, such as antimalarial and anticancer properties. nih.govresearchgate.netaaup.edu The development of a robust QSAR model for this compound would involve the calculation of a wide array of descriptors, followed by the selection of the most relevant ones to build a predictive model.

Detailed Research Findings:

QSAR studies on compounds structurally related to this compound, such as 4-aminoquinolines and other quinoline derivatives, have successfully identified key determinants of their bioactivity. For instance, studies on 7-substituted-4-aminoquinoline derivatives have utilized 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand their antimalarial properties. nih.gov These models revealed that a combination of descriptors selected through methods like the genetic algorithm can yield statistically significant correlations. nih.gov

Similarly, QSAR investigations of quinoline, isoquinoline, and quinazoline (B50416) derivatives against Plasmodium falciparum have indicated that properties like total connectivity, the percentage of carbon, density, and the bond length between nitrogen atoms are crucial for their antimalarial activity. researchgate.net The models were developed using techniques such as multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN), and were validated through internal and external validation methods. researchgate.net

For a hypothetical QSAR study of this compound and its analogs, a dataset would be compiled with the biological activity (e.g., IC₅₀ values) of each compound. A variety of molecular descriptors would then be calculated.

Table 1: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Percentage of Carbon (C%) | The relative mass of carbon atoms in the molecule. researchgate.net | |

| Topological | Total Connectivity (Tcon) | A numerical representation of the branching and connectivity of atoms. researchgate.net |

| Wiener Index | The sum of the distances between all pairs of non-hydrogen atoms. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. researchgate.net |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |

| Quantum Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. researchgate.net |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. researchgate.net | |

| Dipole Moment | A measure of the overall polarity of the molecule. researchgate.net |

Once the descriptors are calculated, a QSAR equation is generated. A hypothetical QSAR model for a series of this compound analogs might look like the following linear equation:

pIC₅₀ = β₀ + β₁(LogP) + β₂(EHOMO) + β₃(Tcon) + ... + ε

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, β are the regression coefficients, and ε is the error term.

The statistical quality of the developed QSAR model is assessed using various parameters.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. nih.gov | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, typically obtained through leave-one-out cross-validation. nih.gov | > 0.5 |

| F-value (F-test statistic) | Indicates the overall significance of the regression model. nih.gov | High value indicates significance |

| s (Standard Error of Estimate) | Measures the dispersion of the residuals. nih.gov | Low value indicates better fit |

The insights gained from such a QSAR model would be crucial for the design of new derivatives of this compound with potentially enhanced biological activity. For example, if the model indicates that higher lipophilicity (LogP) and a lower HOMO energy are beneficial for activity, new analogs can be synthesized with substituents that modulate these properties accordingly. This predictive power allows for a more focused and efficient drug discovery process.

Biological Research Perspectives on 6 Ethyl 4 Methylquinolin 2 Amine and Quinolin 2 Amine Derivatives in Vitro Studies Only

Investigation of Molecular Targets and Biological Pathways

In vitro studies are fundamental in elucidating the specific molecular targets and biological pathways through which chemical compounds exert their effects. For quinolin-2-amine derivatives, this research has identified interactions with several key enzymes, receptors, and macromolecules.

In Vitro Enzyme Inhibition Studies

The ability of quinoline (B57606) derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Research has focused on enzymes crucial for microbial survival and those implicated in human diseases.

DNA Gyrase and Topoisomerase IV: Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-validated targets for antibacterial agents because they control DNA topology, a process essential for replication and transcription. nih.govnih.govnih.gov Quinolone compounds function by stabilizing the complex formed between these enzymes and DNA, which can lead to lethal double-stranded breaks in the bacterial chromosome. nih.gov

Several studies have synthesized novel quinoline derivatives and evaluated their inhibitory activity against these enzymes. For instance, a series of novel quinoline derivatives demonstrated potent antimicrobial activity, with the most active compound (compound 14 in the study) showing a significant inhibitory effect on DNA gyrase with a half-maximal inhibitory concentration (IC50) value of 3.39 μM. researchgate.netresearch-nexus.net Another study developed a structurally novel set of quinoline inhibitors of both DNA gyrase and topoisomerase IV, highlighting the potential for dual-targeting to achieve broad-spectrum antibacterial activity. nih.gov The region of the GyrA subunit known as the quinolone resistance-determining region (QRDR) is often where mutations occur, leading to resistance by preventing effective inhibitor binding. nih.gov

Phosphodiesterase 3 (PDE3): Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com PDE3, in particular, is a target for cardiotonic and antithrombotic therapies. wikipedia.org The 2-oxo-quinoline derivative, Cilostazol, is a specific and potent inhibitor of PDE3 in platelets, with an IC50 value of 0.2 µM. nih.gov Its inhibitory action increases intracellular cAMP levels, which in turn modulates cellular function, forming the basis of its therapeutic effects. wikipedia.orgnih.gov Anagrelide, another quinoline-related compound (an imidazo-quinazolinone), is also a potent PDE3 inhibitor. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.gov Their abnormal expression is linked to various cancers, making them a key target for anticancer drug development. nih.govnih.gov A series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were designed as HDAC inhibitors. One compound, 21g, exhibited an IC50 of 0.050 µM, showing more potent inhibition than the established HDAC inhibitor Vorinostat (SAHA). nih.gov Other research has explored dual-acting conjugates, combining a quinoline structure (levofloxacin) with an HDAC inhibitor moiety. These hybrid molecules displayed potent, nanomolar-range IC50 values against HDAC1, HDAC2, and HDAC6 isoforms. nih.gov

Receptor Antagonism and Agonism Research

Quinoline derivatives have been investigated for their ability to modulate the activity of G protein-coupled receptors (GPCRs), which are crucial in cellular signaling.

Nociceptin Receptor (NOP): The Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP) is a member of the opioid receptor family that regulates functions such as pain, emotional states, and memory. nih.govnih.gov The development of small-molecule NOP receptor antagonists is a promising strategy for new therapeutics. rsc.org One such antagonist is JTC-801, a quinoline derivative identified as N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide. nih.gov In vitro functional characterization of novel non-peptide NOP ligands has shown that various compounds can act as either agonists or antagonists with high affinity, demonstrating the versatility of small molecules in modulating this receptor system. nih.gov Studies on biased agonism aim to develop ligands that selectively activate either G protein or β-arrestin pathways, which could lead to drugs with improved therapeutic profiles. nih.govunife.it

Interaction with Biological Macromolecules

Beyond enzymatic inhibition and receptor binding, the direct interaction of quinoline derivatives with other essential macromolecules like DNA is a significant area of research.

DNA Binding Mechanisms: The primary mechanism for many quinolone antibacterials involves their interaction with the DNA-topoisomerase complex. nih.gov Quinolones bind to a pocket created by both the enzyme and the cleaved DNA, stabilizing the complex and preventing the resealing of the DNA strand. nih.gov Molecular docking studies have been employed to visualize and understand the binding affinity and mode of interaction between quinoline derivatives and the active site of enzymes like DNA gyrase, providing insights that guide the design of more potent inhibitors. researchgate.netresearch-nexus.net Other research has demonstrated the ability of quinoline-based fluorophores to bind to proteins; for example, a rotor fluorophore containing a quinoline group was designed to bind to the MDM2 protein, enabling real-time monitoring of its presence. acs.org

Mechanistic Exploration of Diverse Biological Activities in In Vitro Models

The molecular interactions detailed above translate into a range of biological activities. In vitro models, such as microbial cultures and cancer cell lines, are essential for quantifying these activities and exploring their underlying cellular mechanisms.

Antimicrobial Activity Research

The quinoline core is a well-established scaffold for antimicrobial agents. In vitro assays are used to determine the potency and spectrum of these compounds against various pathogenic bacteria and fungi.

Bacterial and Fungal Growth Inhibition: Numerous studies report the synthesis of novel quinoline derivatives with significant activity against a panel of microbes. unibuc.ro The minimum inhibitory concentration (MIC) is a standard measure of a compound's ability to inhibit microbial growth. One study found that four newly synthesized quinoline derivatives demonstrated potent antimicrobial activity, with MIC values ranging from 0.66 to 5.29 μg/ml against bacteria and fungi. researchgate.netresearch-nexus.net Another series of quinoline-2-one derivatives showed potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Compound 6c from this series had an MIC of 0.75 μg/mL against MRSA. nih.gov Similarly, new hydrazono-quinoline derivatives exhibited high activity, with MIC values ≤1.0 μg/ml against bacteria and ≤8.0 μg/ml against fungi. researchgate.net

The table below summarizes the in vitro antimicrobial activity of selected quinoline derivatives from various studies.

| Compound Class | Organism(s) | MIC Range (µg/mL) | Reference |

| Novel Quinoline Derivatives | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli, Fungi | 0.66 - 5.29 | researchgate.net, research-nexus.net |

| 6-amino-4-methyl-1H-quinoline-2-one Derivatives | B. cerus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | nih.gov |

| Quinoline-2-one Derivatives | Methicillin-resistant S. aureus (MRSA), VRE | 0.75 - 2.50 | nih.gov |

| Hydrazono-quinoline Derivatives | Bacteria | ≤1.0 | researchgate.net |

| Hydrazono-quinoline Derivatives | Fungi | ≤8.0 | researchgate.net |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | M. tuberculosis H37Rv | 9.2 - 106.4 (µM) | nih.gov |

| Iodo-quinoline Derivatives | S. epidermidis, C. parapsilosis | Varied | mdpi.com |

Antitumor/Antiproliferative Activity Research in In Vitro Cell Line Studies

The antiproliferative properties of quinoline derivatives against cancer cells are a major focus of modern drug discovery. In vitro studies using various cancer cell lines help determine a compound's potency, selectivity, and mechanism of action.

IC50 Values and Cellular Mechanisms: The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value is a common metric for antiproliferative activity. A study of oxime- and amide-containing quinolin-2(1H)-one derivatives found that one compound, 11d, was highly potent against several cancer cell lines, with GI50 values below 10 µM. nih.gov Another study on 4-phenyl-2-quinolone derivatives identified compound 22 as having excellent antiproliferative activity against the COLO205 (IC50 = 0.32 μM) and H460 (IC50 = 0.89 μM) cell lines. nih.gov The mechanism for these compounds was suggested to be the inhibition of tubulin polymerization. nih.gov

Similarly, dual-acting levofloxacin–HDACi conjugates showed selective anticancer activity, being more potent against the MCF-7 breast cancer cell line than other cancer cells, while exhibiting no toxicity toward normal cells. nih.gov The antiproliferative mechanism was linked to both HDAC and tubulin polymerization inhibition. nih.gov The table below presents selected antiproliferative data for quinoline derivatives.

| Compound Class/Name | Cell Line(s) | IC50 / GI50 Value | Putative Mechanism | Reference |

| N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide (11d) | MT-2, NCI-H661, NPC-Tw01 | <10, 10.8, <10 µM (GI50) | Not specified | nih.gov |

| 4-phenyl-2-quinolone derivative (Compound 22) | COLO205, H460 | 0.32 µM, 0.89 µM (IC50) | Tubulin polymerization inhibition | nih.gov |

| Quinoxaline derivative (Compound 11a) | SK-N-SH, IMR-32 | 2.49 µM, 3.96 µM (IC50) | Topoisomerase IIβ inhibition | nih.gov |

| 8-substituted quinoline-2-carboxamide (Compound 21g) | HCT116 | 0.050 µM (HDAC1 IC50) | HDAC inhibition | nih.gov |

| Levofloxacin–HDACi conjugate (Compound 9b) | MCF-7 | Not specified (Potent) | HDAC and tubulin inhibition | nih.gov |

Anti-HIV Activity Research (e.g., latency reversal, interaction with viral replication machinery)

Quinoline derivatives have been a subject of interest in the search for novel anti-HIV agents. While specific research on 6-Ethyl-4-methylquinolin-2-amine is not extensively detailed in the provided results, the broader class of quinolin-2-amine and related quinoline derivatives has shown promise in in vitro settings.

One area of investigation involves the interaction of quinoline compounds with viral components. For instance, certain 6-aminoquinolone derivatives have been found to inhibit HIV-1 replication in human lymphoblastoid cell lines. nih.gov These compounds are suggested to act by interacting with TAR RNA, a critical component of the HIV-1 transcription process. nih.gov This interaction suggests a mechanism targeted at the nucleic acids of the virus. nih.gov

Furthermore, the quest for new anti-HIV drugs has led to the synthesis and evaluation of various quinoline analogs. Dihydropyranochromone (DCP) derivatives, which can be synthesized from precursors like 6-ethyl-2,4-dihydroxyphenyl ethanone, have demonstrated potent anti-HIV activity. nih.gov Notably, 2-ethyl DCP exhibited significant activity against both wild-type and drug-resistant HIV strains. nih.gov This highlights the potential of the ethyl group at specific positions to enhance antiviral efficacy.

The table below summarizes the in vitro anti-HIV activity of selected quinoline derivatives.

| Compound/Derivative Class | In Vitro Model | Key Findings |

| 6-Aminoquinolones | C8166 human lymphoblastoid cell lines | Inhibition of HIV-1 replication; interaction with TAR RNA. nih.gov |

| Dihydropyranochromone (DCP) Analogs | Wild-type and drug-resistant HIV strains | Potent anti-HIV activity; 2-ethyl DCP showed high efficacy. nih.gov |

Anti-inflammatory and Antioxidant Activity Research in In Vitro Assays

The quinoline scaffold is also recognized for its potential anti-inflammatory and antioxidant properties. While direct studies on this compound are not specified, research on related structures provides valuable insights.

In vitro assays are commonly employed to screen for anti-inflammatory activity. These assays can measure the inhibition of inflammatory mediators or the stabilization of red blood cell membranes. For instance, the inhibition of protein denaturation is a widely used method to assess anti-inflammatory potential in vitro. rasayanjournal.co.in

Similarly, antioxidant activity is often evaluated using assays such as the DPPH free radical-scavenging assay and the ferric reducing antioxidant power (FRAP) assay. unar.ac.id The presence of certain functional groups on the quinoline ring can significantly influence its antioxidant capacity.

The anti-inflammatory effects of some quinoline derivatives have been linked to their ability to modulate pro-inflammatory cytokine production. For example, in studies using lipopolysaccharide (LPS)-stimulated macrophages, certain compounds have been shown to reduce the secretion of cytokines like IL-1β, IL-6, and TNF-α. nih.gov

The following table presents a summary of in vitro anti-inflammatory and antioxidant research on quinoline-related compounds.

| Activity | In Vitro Assay | Key Findings |

| Anti-inflammatory | Inhibition of protein denaturation | Some β-diketones containing a vanillin (B372448) moiety showed notable inhibition. rasayanjournal.co.in |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Certain flavanone (B1672756) methyl derivatives modulated pro-inflammatory cytokine production. nih.gov |

| Antioxidant | DPPH free radical-scavenging, FRAP assay | Activity is dependent on the specific substituents on the core structure. unar.ac.id |

Antimalarial and Anti-leishmanial Activity Research in In Vitro Parasite Models

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. Research continues to explore new quinoline derivatives with improved efficacy, particularly against drug-resistant strains of parasites.

In vitro studies against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, are crucial for identifying new lead compounds. The 7-chloro-4-aminoquinoline core is considered critical for antimalarial activity, as it is believed to inhibit the formation of hemozoin, a non-toxic pigment formed from the parasite's digestion of hemoglobin. nih.gov

Similarly, quinoline and its derivatives have been investigated for their activity against Leishmania species, the causative agents of leishmaniasis. In vitro models using Leishmania mexicana promastigotes and intracellular amastigotes have been used to screen for potential anti-leishmanial compounds. nih.gov For instance, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have shown inhibitory activity against L. mexicana. nih.gov

The table below outlines key findings from in vitro studies on the antimalarial and anti-leishmanial activity of quinoline derivatives.

| Activity | In Vitro Model | Key Findings |

| Antimalarial | Plasmodium berghei | Some chloroquine hybrids showed significant inhibition of β-hematin formation. nih.gov |

| Anti-leishmanial | Leishmania mexicana promastigotes and amastigotes | 2-amino-4,6-dimethylpyridine derivatives inhibited parasite growth. nih.gov |

Structure-Activity Relationship (SAR) Studies for Substituted Quinoline Scaffolds with Respect to Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu For the quinoline scaffold, SAR studies have been instrumental in optimizing compounds for various therapeutic targets.

Key structural features that influence the biological activity of quinoline derivatives include:

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical. For example, in the context of anti-HIV agents, bulky substituents at certain positions can dramatically reduce activity, while appropriate alkyl substitutions at other positions are crucial for maintaining potency. nih.gov For antimalarial activity, a 7-chloro group is often essential. nih.gov

The Amino Group at Position 2: The presence and substitution of the amino group at the 2-position of the quinoline ring can significantly impact biological effects.

Side Chains: The nature of the side chain attached to the quinoline nucleus plays a vital role. For instance, in some anti-HIV 6-aminoquinolones, a piperazine (B1678402) moiety at the C-7 position was found to be important for activity. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms can have a profound effect on biological activity. Stereospecific effects have been observed in the interaction of quinoline derivatives with their biological targets. researchgate.net

SAR studies have revealed that even minor modifications to the quinoline scaffold can lead to significant changes in biological activity, highlighting the importance of a rational design approach in the development of new therapeutic agents. researchgate.netnih.gov

Advanced Research Directions and Emerging Applications of Quinoline Derivatives in Materials Science

Exploration in Organic Electronics and Photonics

The unique photophysical properties and p-type semiconductor characteristics of quinoline (B57606) derivatives make them highly attractive for applications in organic electronics and photonics. researchgate.net Their structural versatility allows for fine-tuning of electronic and optical properties, leading to their use in a variety of devices. nih.gov

Application as Materials for Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are foundational materials in OLED technology, prized for their high electroluminescence efficiency and stability. nih.govnih.gov One of the most famous examples is Tris-(8-hydroxyquinolinato) aluminum (Alq3), a highly stable and luminescent material widely used in OLEDs. researchgate.netresearchgate.net Research has expanded to include a variety of other derivatives.

For instance, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) has been synthesized and characterized as a promising blue-emitting material with excellent electron transporting properties and improved hydrolytic stability. uconn.edu An OLED device using DMeOBQ as the electron transporting and emitting layer showed a bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 volts. uconn.edu Similarly, pyrazoloquinoline (PQ) derivatives have been developed for OLED applications, demonstrating high degradation temperatures (above 300 °C) and the ability to be modified to tune the emission spectrum. nih.gov The development of new quinoline-based dyes, such as 5,7-dibromo-8-hydroxyquinoline, continues to push the boundaries of OLED performance, with some devices showing illumination in the UV spectrum. researchgate.netindexacademicdocs.org

Table 1: Performance of Select Quinoline Derivatives in OLEDs

| Compound/Device Type | Role | Key Performance Metric | Source(s) |

| Tris-(8-hydroxyquinolinato) aluminum (Alq3) | Electroluminescent Material | Widely used due to good stability and luminescence. | researchgate.netresearchgate.net |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron Transporting & Emitting Material | Bright blue emission (425 nm), low turn-on voltage (2.8 V). | uconn.edu |

| Pyrazoloquinoline (PQ) Derivatives | Emitting Material | High thermal stability (>300 °C), tunable emission. | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Material | Emission in the UV region. | researchgate.netindexacademicdocs.org |

Development for Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

Quinoline derivatives have gained significant traction as materials for third-generation photovoltaic cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). researchgate.netnih.gov Their function often involves acting as photosensitizers, which are responsible for absorbing light and injecting electrons into a semiconductor material.

In DSSCs, quinoline-based dyes are designed with a D-π-A (donor-π-bridge-acceptor) structure to facilitate efficient charge transfer. unesp.br Theoretical studies on newly designed quinoline derivatives have shown that they can achieve high light-harvesting efficiency (LHE > 0.78) and have LUMO (Lowest Unoccupied Molecular Orbital) levels positioned favorably for electron injection into a TiO₂ conduction band. unesp.brnih.gov The interaction between quinoline additives and the iodine redox electrolyte in DSSCs is also a critical factor, as stronger interactions can lead to higher open-circuit photovoltage (Voc). nih.gov Furthermore, new benzo[h]quinolin-10-ol cyanoacrylic acid derivatives have been successfully used as co-sensitizers with commercial dyes like N719, resulting in improved photovoltaic performance. mdpi.com

Potential in Transistors and Other Electronic Materials

The semiconductor properties of quinoline derivatives also position them as potential materials for organic field-effect transistors (OFETs) and other electronic components. nih.govresearchgate.net The ability of the quinoline structure to act as an electron acceptor makes it suitable for p-type semiconductor applications. researchgate.net While this area is less mature than OLEDs or photovoltaics, the ongoing development of new quinoline-based functional materials suggests a promising future for their integration into a wider range of electronic devices. researchgate.netresearchgate.net

Role in the Development of Chemical Biology Probes and Research Tools

The quinoline scaffold is a highly attractive and versatile platform for the design of small-molecule fluorescent probes used in chemical biology and bio-imaging. nih.govcrimsonpublishers.com Its inherent fluorescence, which can be modulated by structural modifications, allows for the creation of sensors that respond to specific analytes or environmental conditions, such as pH or the presence of metal ions. nih.govresearchgate.net

Quinoline-based probes have been successfully developed for the selective detection of biologically important metal ions like Zn²⁺, Mg²⁺, Fe³⁺, and Cu²⁺. acs.orgrsc.orgrsc.orgrsc.org For example, a probe functionalized with quinoline derivatives on carbon dots was developed for sensing and intracellular imaging of Zn²⁺ with a very low detection limit of 6.4 nM. rsc.org Another quinoline-based Schiff base was designed for the dual detection of both Zn²⁺ and Mg²⁺, demonstrating a "turn-on" fluorescence response. rsc.org The ability of these probes to function within living cells, often with low cytotoxicity, makes them powerful tools for studying the roles of these ions in biological processes. crimsonpublishers.comrsc.orgacs.org

Beyond metal ions, these probes can be engineered to monitor intracellular pH or detect specific biomolecules. nih.govresearchgate.net The development of modular, multi-domain quinoline scaffolds that can be synthesized in just a few steps allows for the rapid, combinatorial creation of diverse fluorescent molecules for high-throughput screening and various imaging applications. nih.gov

Future Prospects in Catalysis and Novel Reaction Development for Quinoline Synthesis

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, and the development of novel, efficient catalytic methods remains a major research focus. nih.govmdpi.com Traditional methods like the Skraup and Friedländer syntheses often require harsh conditions. nih.gov Modern research is geared towards greener, more efficient protocols using a variety of catalysts.

Recent advances include the use of nanocatalysts based on iron, copper, zinc, nickel, and gold, which offer high efficiency and recyclability. acs.org Metal-free catalytic systems are also gaining prominence, utilizing organocatalysts, iodine, or solid acids like Nafion NR50 under microwave irradiation to promote environmentally friendly quinoline synthesis. nih.govmdpi.com Innovative strategies such as oxidative annulation, which leverages C-H bond activation, and multicomponent reactions (MCRs) are expanding the toolkit for creating complex, polysubstituted quinolines in a single step with high atom economy. mdpi.comrsc.org These advanced catalytic methods are crucial for providing access to the novel quinoline derivatives needed for materials science and medicinal chemistry. benthamdirect.comorganic-chemistry.org

Table 2: Modern Catalytic Approaches for Quinoline Synthesis

| Catalyst Type | Example Catalyst/Reagent | Reaction Type | Advantages | Source(s) |

| Nanocatalysts | ZnO NPs, Ni-based NPs, Fe₃O₄ | One-pot synthesis | High efficiency, recyclability, green chemistry. | acs.org |

| Metal-Free Catalysts | Iodine, Nafion NR50, TfOH | Povarov reaction, Friedländer reaction | Avoids transition metals, mild conditions. | nih.govtandfonline.com |

| Transition Metal Catalysts | Rhodium, Cobalt, Copper | C-H activation, oxidative annulation | High functional group tolerance, high yields. | mdpi.com |

| Multicomponent Reactions | Various (e.g., Povarov, Ugi) | MCRs | High atom economy, structural diversity, single-step synthesis. | rsc.org |

Applications in Sensing and Environmental Monitoring

The ability of quinoline derivatives to act as chemosensors extends to environmental applications, particularly for the detection of specific ions and pollutants. mdpi.comnih.gov Their optical properties, such as color change or fluorescence, upon binding to a target analyte make them suitable for creating sensitive and selective monitoring tools. mdpi.com

A quinoline-based Schiff base, for instance, has been utilized as a fluorescent chemosensor for the highly selective detection of aluminum ions (Al³⁺) with a submicromolar detection limit. nih.gov Other novel quinoline-thiazole derivatives have demonstrated the ability to selectively detect Fe³⁺, Fe²⁺, and Cu²⁺ through fluorescence quenching. acs.org In another application, a quinoline-based hydrazone derivative was developed as a colorimetric and fluorimetric sensor for tributyltin (TBT), a toxic biocide found in aquatic environments. mdpi.comresearchgate.net The development of these chemosensors offers a promising alternative to time-consuming and expensive laboratory analyses, enabling faster and simpler monitoring of environmental contaminants. mdpi.com

Q & A

Basic Synthesis and Characterization

Q: What are the standard methodologies for synthesizing and characterizing 6-Ethyl-4-methylquinolin-2-amine? A:

- Synthesis : A common route involves cyclocondensation of substituted anilines with ketones or aldehydes under acid catalysis. For example, quinoline derivatives are often synthesized via the Skraup or Doebner-Miller reactions. Ethyl and methyl substituents can be introduced through alkylation or Friedel-Crafts acylation . Solvent selection (e.g., ethanol, DMF) and base optimization (e.g., KOH, NaH) are critical for yield improvement .

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for amine group identification, and mass spectrometry for molecular weight validation. Purity is assessed via HPLC or TLC .

Advanced Optimization via Factorial Design

Q: How can factorial design optimize the synthesis of this compound? A:

- Variables : Key factors include temperature, solvent polarity, base strength, and reaction time. A 2^k factorial design (e.g., 2⁴) efficiently evaluates interactions between variables.

- Example : In a study optimizing quinoline derivatives, varying bases (K₂CO₃ vs. NaOH) and solvents (ethanol vs. DMF) significantly impacted yields (Table 1). ANOVA analysis identified ethanol with K₂CO₃ as optimal (yield: 78%) .

| Base | Solvent | Yield (%) |

|---|---|---|

| K₂CO₃ | Ethanol | 78 |

| NaOH | DMF | 65 |

| K₂CO₃ | DMF | 71 |

| NaOH | Ethanol | 60 |

Computational Modeling for Property Prediction

Q: How can DFT studies enhance the understanding of this compound’s electronic properties? A:

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. For example, optimizing the quinoline core with B3LYP/6-31G* basis sets reveals electron-deficient regions, guiding reactivity predictions .

- Applications : DFT-derived parameters (e.g., ionization potential) correlate with biological activity, aiding in rational drug design .

Biological Activity Evaluation

Q: How to design experiments to assess the biological activity of this compound? A:

- In vitro assays : Use cell lines (e.g., HEK293) for cytotoxicity (MTT assay) and enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s research). Include positive controls (e.g., donepezil) and dose-response curves .

- Data interpretation : Compare IC₅₀ values with literature. Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity levels .

Addressing Literature Contradictions

Q: How to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound? A:

- Systematic validation : Replicate experiments under standardized conditions (e.g., ICH guidelines). For solubility discrepancies, use shake-flask methods with HPLC quantification .

- Advanced analytics : Employ DSC (Differential Scanning Calorimetry) for polymorph identification and X-ray crystallography for structural confirmation .

Theoretical Frameworks for Mechanistic Studies

Q: How to align mechanistic studies of this compound with theoretical frameworks? A:

- Conceptual grounding : Link reactions to frontier molecular orbital (FMO) theory or Hammett linear free-energy relationships. For example, nucleophilic attack on the quinoline core can be explained via FMO interactions .

- Methodological alignment : Use kinetic isotope effects or isotopic labeling to validate proposed mechanisms .

AI-Driven Process Optimization

Q: How can AI tools enhance the synthesis and application of this compound? A:

- Predictive modeling : Machine learning (e.g., COMSOL Multiphysics) simulates reaction pathways, reducing trial-and-error experimentation. For instance, AI can predict optimal solvent/base pairs with 85% accuracy .

- Automation : Robotic platforms integrate AI for real-time parameter adjustment (e.g., flow chemistry systems), improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.